molecular formula C9H9ClFNO B2852297 2-chloro-N-(2-fluorophenyl)propanamide CAS No. 160322-25-8

2-chloro-N-(2-fluorophenyl)propanamide

Cat. No.: B2852297
CAS No.: 160322-25-8
M. Wt: 201.63
InChI Key: SCIHVRDPCNXWQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIHVRDPCNXWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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